molecular formula C13H6Cl4FNO2 B2421202 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 477852-65-6

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B2421202
CAS No.: 477852-65-6
M. Wt: 368.99
InChI Key: TVEMCWDCOUVOPM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrole ring

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4FNO2/c14-9-4-7(18)1-2-8(9)11(20)6-3-10(19-5-6)12(21)13(15,16)17/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEMCWDCOUVOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the benzoyl group and halogenation. Common synthetic routes include:

    Pyrrole Synthesis: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Chemical Reactions Analysis

2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to its specific halogenation pattern and the presence of a fluorobenzoyl group. Similar compounds include:

Biological Activity

2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS Number: 477852-65-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H6Cl4FNO2C_{13}H_6Cl_4FNO_2, with a molecular weight of 368.99 g/mol. The structure features a pyrrole ring and a chloro-fluorobenzoyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : Preliminary data indicate that it could inhibit certain cancer cell lines, suggesting potential as an anticancer drug. Mechanistic studies are required to elucidate the pathways involved.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, which can lead to alterations in metabolic pathways.

The biological activity of this compound is thought to be mediated through:

  • Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes critical for various biochemical processes.
  • Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Effects

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The study highlighted its potential as an anticancer therapeutic agent .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced cell viability in cancer cell lines
Enzyme InhibitionModulation of enzyme activity affecting metabolic pathways

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone are synthesized via refluxing with glacial acetic acid and ZnCl₂, followed by condensation with urea in DMF under HCl catalysis . Key reagents include:
  • Step 1 : Formation of the pyrrole core via cyclization (e.g., using hydrazine hydrate in ethanol under reflux) .
  • Step 2 : Chloroacetylation using 2-chloro-4-fluorobenzoyl chloride in the presence of K₂CO₃ .
  • Step 3 : Trichloroacetylation via reaction with trichloroacetic anhydride under controlled pH .
    Critical Parameters : Temperature (0–50°C), solvent polarity (DMF vs. ethanol), and catalyst selection (ZnCl₂ vs. HCl) significantly influence yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and electron-withdrawing effects of Cl/F groups .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., monoclinic crystal system with β = 91.559° in analogous pyrazol-4-yl methanones) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₁₅Cl₂FN₂O₂ derivatives show precise isotopic patterns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
  • Case Study : A crystal structure (e.g., C₂₀H₁₃ClN₂O₂S) confirmed a β-keto-enol tautomer via X-ray data (a = 6.0686 Å, Z = 4), resolving ambiguities in NMR signals .
  • Approach :

Cross-validate NMR, IR, and X-ray data.

Use computational chemistry (DFT calculations) to model electronic environments and predict spectral shifts .

Adjust solvent polarity (e.g., DMSO vs. CDCl₃) to stabilize specific tautomeric forms .

Q. What experimental design considerations are critical for studying its environmental fate?

  • Methodological Answer : Adopt a tiered approach as in Project INCHEMBIOL :
  • Phase 1 : Laboratory studies on hydrolysis/photolysis (e.g., monitor degradation in UV light at λ = 254 nm, pH 5–9).
  • Phase 2 : Ecotoxicology assays (e.g., Daphnia magna LC₅₀ tests) to assess acute toxicity.
  • Phase 3 : Field studies using randomized block designs (split-split plots for spatial/temporal variables) .
    Key Metrics :
ParameterMeasurement Method
Hydrolysis Half-lifeHPLC-UV at λ = 210 nm
Bioaccumulation Factor (BCF)OECD Test Guideline 305

Q. How can the compound’s reactivity under varying conditions inform drug design?

  • Methodological Answer :
  • Electrophilic Reactivity : The trichloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols). For example, in benzodiazepine derivatives, this group binds GABA receptors via halogen-π interactions .
  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites.
  • Structure-Activity Relationship (SAR) : Modify the pyrrole ring (e.g., introduce methyl groups at C-3 to enhance metabolic stability) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Root Cause : Variability in assay conditions (e.g., cell line selection, solvent DMSO concentration).
  • Resolution :

Normalize data using positive controls (e.g., fluconazole for antifungal assays) .

Apply multivariate statistics (ANOVA with Tukey’s post hoc test) to isolate confounding variables .

  • Example : Antimicrobial activity of chlorinated ethanones varies by >20% due to differences in inoculum size (10⁴ vs. 10⁶ CFU/mL) .

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